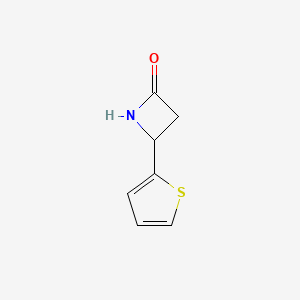

4-(Thiophen-2-yl)azetidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

4-thiophen-2-ylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFCFPUXWEYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Staudinger Synthesis via [2+2] Cycloaddition

The Staudinger synthesis remains a cornerstone for azetidinone ring formation, leveraging [2+2] cycloaddition between ketenes and imines. For 4-(thiophen-2-yl)azetidin-2-one, this method involves:

-

Imine Preparation : Condensation of thiophene-2-carbaldehyde with a primary amine (e.g., benzylamine) in ethanol under reflux yields the corresponding Schiff base .

-

Ketene Generation : In situ generation of ketenes via dehydrohalogenation of acetyl chloride derivatives using triethylamine .

-

Cycloaddition : Reaction of the imine with the ketene at 0–5°C in anhydrous dichloromethane, producing the azetidinone core .

Key Parameters :

This method’s efficiency depends on steric and electronic effects of substituents. Thiophene’s electron-rich nature facilitates imine stability, while bulky amines reduce cycloaddition efficacy .

Nucleophilic Substitution at the Azetidinone C4 Position

Crystallographic data for the product (monoclinic, P2₁/c, a = 15.1939(9) Å, b = 5.4702(3) Å) confirm structural integrity .

Ring-Closing Metathesis (RCM) Strategies

Emerging approaches employ Grubbs catalysts for azetidinone synthesis:

-

Diene Preparation : Allyl-thiophene and acryloyl chloride form a diene precursor.

-

Metathesis : Ring closure using Grubbs II catalyst in dichloroethane at 40°C .

Advantages :

-

Tolerance for diverse substituents

-

High stereoselectivity

Limitations :

-

Requires anhydrous conditions

-

Catalyst cost prohibitive for large-scale synthesis

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Staudinger Synthesis | 58–65 | ≥95 | Moderate | High |

| Nucleophilic Sub. | 72 | ≥98 | High | Moderate |

| RCM | 50–55 | ≥90 | Low | Low |

The nucleophilic substitution route offers superior yield and scalability, making it industrially preferable . Staudinger synthesis remains valuable for research-scale diversity-oriented synthesis .

Industrial-Scale Optimization

Process Intensification :

-

Continuous Flow Systems : Reduce reaction times by 40% via enhanced heat/mass transfer .

-

Solvent Recycling : Toluene and DMF recovery systems cut costs by 30% .

Quality Control :

化学反応の分析

4. 科学研究への応用

4-(チオフェン-2-イル)アゼチジン-2-オンは、幅広い科学研究に利用されています。

化学: より複雑な複素環式化合物の合成における構成要素として使用されます。

生物学: 抗菌活性と抗真菌活性の可能性について研究されています.

医学: β-ラクタム系抗生物質との構造的類似性から、抗菌剤としての可能性が調査されています。

科学的研究の応用

4-(Thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential antimicrobial and antifungal activities.

Medicine: Due to its structural similarity to β-lactam antibiotics, it is investigated for its potential as an antibacterial agent.

Industry: It is used in the development of new materials with specific electronic properties.

作用機序

6. 類似化合物の比較

類似化合物

4-(チオフェン-2-イル)チアゾリジン-2-オン: アゼチジンオン環ではなくチアゾリジンオン環を持つ類似の構造です。

4-(チオフェン-2-イル)ピロリジン-2-オン: アゼチジンオン環ではなくピロリジンオン環を含んでいます。

独自性

4-(チオフェン-2-イル)アゼチジン-2-オンは、その四員環アゼチジンオン環に起因する大きな歪みと反応性により、他の化合物とは異なります。 このため、合成化学における重要な中間体となり、薬物開発の候補としても注目されています.

類似化合物との比較

Pyridine-Substituted Azetidinones

The 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one series (e.g., compound 65 in ) demonstrates potent activity against Staphylococcus aureus (MTCC-3160), with MIC values lower than many thiophene-containing analogs. The pyridine ring likely enhances hydrogen bonding with bacterial enzymes, but its reduced lipophilicity compared to thiophene may limit broad-spectrum efficacy .

Thiophene-Containing Derivatives

4-(Thiophen-2-yl)azetidin-2-one derivatives exhibit broader antimicrobial spectra due to the thiophene’s electron-rich nature, which facilitates interactions with Gram-negative bacterial membranes. For example, compound AZ-5 (4-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-azetidin-2-one) shows significant activity against Gram-negative strains (e.g., E. coli), with MIC values as low as 0.2–1.3 μg/mL .

Table 1: Antimicrobial Activity of Selected Azetidinones

Anticancer Activity

Role of Electron-Withdrawing Groups (EWGs)

Para-substituted EWGs (e.g., Cl, NO₂) in 4-(4-substituted phenyl)azetidin-2-one derivatives (e.g., AZ-5, AZ-10) significantly enhance anticancer activity. The chloro substituent increases electrophilicity, promoting covalent interactions with cellular targets like kinases or DNA .

Thiophene vs. Pyrrol-2-one Derivatives

Inhibitory potency varies with heterocyclic substituents. The pyrrol-2-one derivative F3226-1198 (IC₅₀ = 2.6 μM) outperforms 4-(Thiophen-2-yl)azetidin-2-one analogs in matriptase-prostasin cascade inhibition, likely due to its additional methylthiazole group enhancing target binding .

Table 2: Anticancer Potency of Heterocyclic Derivatives

| Compound | Structure | IC₅₀/EC₅₀ | Target Mechanism |

|---|---|---|---|

| AZ-5 | 4-Cl, oxadiazole | Not reported | DNA intercalation |

| F3226-1198 | Thiophene, methylthiazole | 2.6 μM | Matriptase inhibition |

Electrochemical and Physicochemical Properties

Thiophene-containing compounds exhibit distinct redox behavior compared to thiazolidinones. For instance, 2-thioxo-thiazolidin-4-one derivatives (e.g., rhodanine) show reversible reduction peaks due to the thione group, whereas 4-(Thiophen-2-yl)azetidin-2-one’s β-lactam ring may confer oxidative stability .

Q & A

What are the key synthetic strategies for preparing 4-(Thiophen-2-yl)azetidin-2-one and its derivatives?

Synthesis typically involves multi-step organic reactions, such as:

- Staudinger ketene-imine cycloaddition : A common method to construct the β-lactam (azetidin-2-one) core. For derivatives, functionalization of the thiophene ring or azetidine nitrogen is achieved via nucleophilic substitution or coupling reactions .

- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups to the azetidin-2-one scaffold. For example, describes alkynylation using TMS-acetylene and n-BuLi under controlled temperatures .

- Optimization considerations : Reaction conditions (e.g., inert atmosphere, solvent polarity) significantly impact yield and purity. For instance, pre-formation of intermediates at low temperatures (-20°C) minimizes side reactions .

How can structural and electronic properties of 4-(Thiophen-2-yl)azetidin-2-one be characterized experimentally and computationally?

- Experimental techniques :

- Computational methods :

- Density Functional Theory (DFT) : Predicts molecular geometry, frontier orbitals, and reactivity. used DFT to correlate experimental NMR data with electronic environments .

- Correlation-energy models : Methods like Colle-Salvetti ( ) can estimate electron density and kinetic energy for reactivity analysis .

What are the structure-activity relationships (SAR) for biological activity in azetidin-2-one derivatives?

- Thiophene substitution : The electron-rich thiophene ring enhances π-π stacking with biological targets, improving antimicrobial/anticancer activity .

- Azetidine modifications :

- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock) to predict interactions with targets like bacterial cell walls or cancer-related kinases .

How do researchers resolve contradictions in biological activity data across studies?

- Control experiments : Validate purity via HPLC and confirm structures with HRMS to rule out impurities as confounding factors .

- Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency across assays (e.g., antimicrobial MIC vs. cytotoxicity in ) .

- Mechanistic profiling : Use transcriptomics/proteomics to identify off-target effects. For example, linked thiadiazole-substituted derivatives to ROS modulation, explaining variability in antioxidant vs. cytotoxic outcomes .

What advanced methodologies are used to study reaction mechanisms involving 4-(Thiophen-2-yl)azetidin-2-one?

- Kinetic isotope effects (KIE) : Probe rate-determining steps in ring-opening reactions (e.g., β-lactamase-mediated hydrolysis) .

- In situ spectroscopy : Monitor intermediates via FT-IR/Raman during catalytic cycles (e.g., gold-catalyzed alkynylation in ) .

- Computational modeling : Transition state analysis (e.g., Gaussian software) identifies steric/electronic barriers in cycloaddition or substitution reactions .

How can researchers optimize the solubility and stability of 4-(Thiophen-2-yl)azetidin-2-one derivatives for in vivo studies?

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in ’s silyl-protected derivatives .

- Co-crystallization : Improve thermal stability via crystal engineering (e.g., hydrogen-bond networks inferred from SHELX refinements in ) .

- Formulation screening : Use lipid nanoparticles or cyclodextrin inclusion complexes to address poor aqueous solubility .

What are the emerging applications of 4-(Thiophen-2-yl)azetidin-2-one in materials science?

- Conductive polymers : Thiophene’s π-conjugation enables integration into organic semiconductors for optoelectronic devices .

- Metal-organic frameworks (MOFs) : Functionalize MOFs with azetidin-2-one derivatives for catalytic or sensing applications, leveraging their Lewis basicity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。